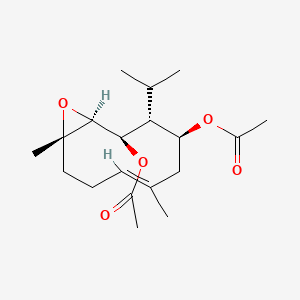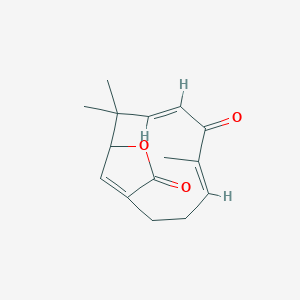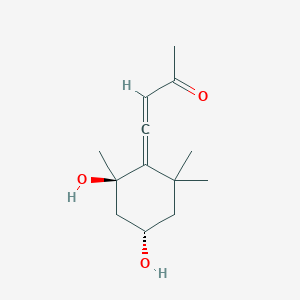![molecular formula C19H18ClN3O5S B1253155 (2S,5S,6R)-6-[[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-oxomethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1253155.png)
(2S,5S,6R)-6-[[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-oxomethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S,6R)-6-[[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-oxomethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a penicillin.
Scientific Research Applications
Thermal Decarbonylation
The compound undergoes thermal decarbonylation, a reaction where carbon monoxide is produced during deesterification. This represents a novel fragmentation reaction for penam carboxylic acid, contributing to the understanding of its structural and chemical properties (Wiitala, Tian, Cramer, & Hoye, 2008).
Interaction with Metal Ions
Studies have explored the interaction of similar compounds with metal ions like Cu2+ and Zn2+ in aqueous solutions. These interactions are crucial for understanding the complexation and stability of such compounds in different environments (Cardiano et al., 2017), (Cardiano et al., 2017).
Molar Enthalpy of Crystallization
The molar enthalpies of crystallization in different electrolyte solutions provide insights into the thermodynamics of the compound's crystallization process. This is significant for understanding its stability and solubility under various conditions (Su & Wang, 2010).
Crystal Structure Analysis
Analysis of the crystal structure and packing energy calculations of similar compounds helps in understanding the molecular arrangement and stability of the compound. These studies are essential for the development of new pharmaceuticals and materials (Saouane, Buth, & Fabbiani, 2013).
NMR Study for Stereoisomer Discrimination
NMR chemical shift assignments for different stereo-isomers of similar compounds provide crucial information for distinguishing between these isomers. This is essential for accurate structural characterization in drug development and chemical analysis (Wiitala, Cramer, & Hoye, 2007).
properties
Product Name |
(2S,5S,6R)-6-[[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-oxomethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
|---|---|
Molecular Formula |
C19H18ClN3O5S |
Molecular Weight |
435.9 g/mol |
IUPAC Name |
(2S,5S,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H18ClN3O5S/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27)/t13-,14+,17+/m1/s1 |
InChI Key |
LQOLIRLGBULYKD-KEYYUXOJSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[3,2,1-de]phenanthridine-1,9-diol, 2,4,5,7,11b,11c-hexahydro-10-methoxy-, 1-acetate, (1R,11bS,11cS)-](/img/structure/B1253072.png)


![6-(Hydroxymethyl)-1,2,10-trimethyl-7-oxatricyclo[6.4.0.0^{2,6}]dodec-9-en-4-ol](/img/structure/B1253075.png)
![N-[[(1R,2S,10R,12S,13S)-12-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide](/img/structure/B1253077.png)





![(5Z,7E,9E)-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,7,9-trienoic acid](/img/structure/B1253092.png)
![2-amino-8-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one](/img/structure/B1253093.png)

